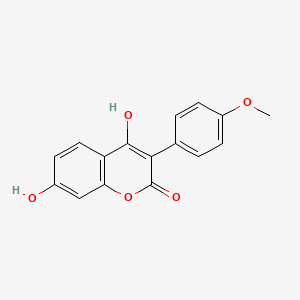

![molecular formula C12H17N5O3 B2366082 N-isopropyl-2-(1-(2-hydroxyéthyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acétamide CAS No. 900011-75-8](/img/structure/B2366082.png)

N-isopropyl-2-(1-(2-hydroxyéthyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

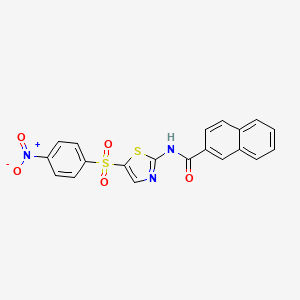

The compound “2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-isopropylacetamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known to have various biological and pharmacological activities . They have been reported to have potential as antiviral, antimicrobial, antitumor agents, and more .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been achieved through various methods. One such method involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . Another method involves the reaction of α-methyl or α methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The structure of these compounds is further confirmed by their unique IR bands .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives have shown to undergo various chemical reactions. For instance, they have been found to exhibit strong affinity to the histidine amino acid residues, as confirmed by their binding energy .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives can be determined using various analytical techniques. For instance, the compound “2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-isopropylacetamide” has a molecular weight of 180.16 g/mol .

Applications De Recherche Scientifique

Chimie médicinale et conception de médicaments

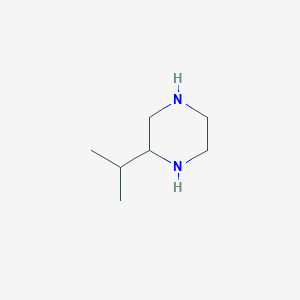

Les dérivés de la pipéridine, y compris le composé en question, jouent un rôle crucial dans le développement de médicaments. Le cycle pipéridine est un motif structurel courant que l'on retrouve dans divers produits pharmaceutiques. Les chercheurs explorent ses diverses applications, telles que la conception de nouveaux médicaments pour des cibles spécifiques. Les substituants et les groupes fonctionnels uniques du composé peuvent contribuer à son activité pharmacologique .

Orientations Futures

The future directions in the research of pyrazolo[3,4-d]pyrimidine derivatives could involve further exploration of their biological activities and potential therapeutic applications. For instance, some of the newly synthesized compounds have demonstrated good to moderate anticancer activity . Therefore, further studies could focus on optimizing these compounds for better efficacy and safety.

Mécanisme D'action

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .

Biochemical Pathways

Inhibition of CDK2 can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .

Result of Action

Based on the potential inhibition of cdk2, it can be inferred that the compound may induce cell cycle arrest and apoptosis, potentially exerting anti-cancer effects .

Analyse Biochimique

Biochemical Properties

The compound 2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-isopropylacetamide interacts with various enzymes and proteins in biochemical reactions . It has been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The compound’s interaction with CDK2 is believed to be responsible for its cytotoxic activities against various cell lines .

Cellular Effects

2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-isopropylacetamide has been shown to significantly inhibit the growth of various cell lines, including MCF-7 and HCT-116 . It influences cell function by altering cell cycle progression and inducing apoptosis within cells

Molecular Mechanism

The molecular mechanism of action of 2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-isopropylacetamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . As a CDK2 inhibitor, it binds to the active site of the enzyme, thereby inhibiting its activity . This leads to alterations in cell cycle progression and the induction of apoptosis .

Temporal Effects in Laboratory Settings

Preliminary studies suggest that the compound’s effects on cellular function may change over time

Metabolic Pathways

The compound is known to interact with CDK2, suggesting that it may be involved in pathways related to cell cycle regulation .

Propriétés

IUPAC Name |

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O3/c1-8(2)15-10(19)6-16-7-13-11-9(12(16)20)5-14-17(11)3-4-18/h5,7-8,18H,3-4,6H2,1-2H3,(H,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFGHANSHZRWNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C=NC2=C(C1=O)C=NN2CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2365999.png)

![(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366003.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2366009.png)

![[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid](/img/structure/B2366010.png)

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2366018.png)

![(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid](/img/structure/B2366022.png)